(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363265 |

Source

|

| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774178-39-1 |

Source

|

| Record name | (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid basic properties

An In-Depth Technical Guide to the Basic Properties of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

Executive Summary

This compound is a non-proteinogenic, chiral β-amino acid of significant interest in modern medicinal chemistry and pharmaceutical development. Its unique structural architecture, comprising a stereodefined β-amino acid backbone and a phenyl ring functionalized with a trifluoromethyl group, makes it a highly valuable chiral building block. The trifluoromethyl moiety is strategically employed to enhance critical pharmacokinetic properties such as metabolic stability and lipophilicity in derivative drug candidates.[1][2] This guide provides a comprehensive technical overview of its fundamental physicochemical properties, the pharmacological rationale for its use, conceptual synthetic strategies, and key experimental protocols relevant to its application in drug discovery. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][3]

Introduction & Strategic Significance in Medicinal Chemistry

This compound, also known as (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, is distinguished by three core structural features that underpin its utility in drug design:

-

β-Amino Acid Scaffold: Unlike their proteinogenic α-amino acid counterparts, β-amino acids can be incorporated into peptide-based drug candidates to introduce conformational rigidity and confer enhanced resistance to proteolytic degradation, thereby improving in vivo stability.[2]

-

4-Trifluoromethylphenyl Group: The electron-withdrawing trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion on the phenyl ring significantly increases the lipophilicity of the molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier. Furthermore, the carbon-fluorine bond is exceptionally strong, making the moiety resistant to oxidative metabolism and enhancing the metabolic stability of the final active pharmaceutical ingredient (API).[1][2]

-

Defined (R)-Stereochemistry: Biological targets, such as enzymes and receptors, are inherently chiral. The presentation of the amino group in the fixed (R)-configuration is essential for achieving precise, stereospecific interactions with the target binding site, which is a prerequisite for potency and selectivity.[2]

Collectively, these features position the compound as a key intermediate for synthesizing novel therapeutics for neurological disorders, metabolic diseases, and other conditions where specific receptor modulation is required.[1]

Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and quality control.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [3][4] |

| CAS Number | 774178-39-1 | [1][3][5] |

| Molecular Formula | C10H10F3NO2 | [1][4][5] |

| Molecular Weight | 233.19 g/mol | [1][4][6] |

| Synonyms | (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, H-D-β-Phe(4-CF3)-OH | [1][4] |

Table 2: Physical and Chemical Data

| Property | Value | Significance & Notes | Source(s) |

| Appearance | White to off-white powder/solid | Essential for initial quality assessment. | [1] |

| Density | 1.4 ± 0.1 g/cm³ | Useful for process calculations and formulation. | [5] |

| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg | Indicates high thermal stability. | [5] |

| Solubility | Soluble in DMSO, slightly soluble in water | Guides solvent selection for synthesis and assays. Data is for the 3-CF3 isomer but is expected to be similar. | [7] |

| Optical Rotation | [α]D²⁰ = -10 ± 2° (c=1 in 0.5N NaOH) | A critical, experimentally determined parameter for confirming the (R)-enantiomeric identity and purity. | [1] |

Pharmacological Context: A GABA-B Receptor Pharmacophore

The primary rationale for using this compound as a building block in neurology is its structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[8] Specifically, it serves as a pharmacophore for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[9][10]

Mechanism of GABA-B Receptor Activation: Activation of the GABA-B receptor by an agonist initiates a downstream signaling cascade. The receptor's associated Gi/o protein inhibits adenylyl cyclase, reducing intracellular cAMP levels, and more critically, modulates ion channel activity.[8] The Gβγ subunits directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a general dampening of neuronal excitability.[9]

This compound provides a rigid scaffold that correctly orients the key pharmacophoric elements—the amine and carboxylic acid—in a three-dimensional space that mimics the binding pose of endogenous GABA and other known agonists like baclofen. The (R)-enantiomer is often significantly more potent than the (S)-enantiomer, highlighting the stereospecific nature of the receptor's binding pocket.

Synthesis & Stereochemical Control

The synthesis of enantiomerically pure β-amino acids is a non-trivial challenge. The primary goal is to control the formation of the single stereocenter at the C3 position. While numerous strategies exist, a common and conceptually sound approach involves the asymmetric hydrogenation of a pro-chiral precursor using a chiral catalyst.[2][11]

A conceptual workflow is outlined below:

Causality of Experimental Choice: The selection of a chiral catalyst (e.g., a rhodium complex with a chiral phosphine ligand) is the cornerstone of this strategy. The catalyst creates a chiral environment around the double bond of the pro-chiral intermediate. The substrate docks onto the metal center in a sterically preferred orientation, causing the hydrogen to be delivered to one face of the double bond preferentially, thus generating an excess of the desired (R)-enantiomer.

Key Experimental Protocols

Protocol 1: Quality Control via Polarimetry

This protocol serves as a self-validating system to confirm the stereochemical identity and assess the enantiomeric purity of a synthesized batch, based on its specific optical rotation.

-

Objective: To measure the optical rotation of the title compound and compare it to the literature value.

-

Materials:

-

This compound sample

-

0.5 N Sodium Hydroxide (NaOH) solution

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter with a sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm)

-

-

Procedure:

-

Solution Preparation: Accurately weigh approximately 100 mg of the compound and transfer it to a 10 mL volumetric flask.

-

Dissolve the compound in the 0.5 N NaOH solution and dilute to the mark. This yields a concentration (c) of approximately 1 g/100 mL.

-

Ensure the solution is homogeneous and free of particulates.

-

Instrument Calibration: Calibrate the polarimeter using a blank solution (0.5 N NaOH).

-

Measurement: Fill the 1 dm polarimeter cell with the sample solution, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and record the observed rotation (α) at 20°C.

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length in dm and c is the concentration in g/100 mL.

-

-

Expected Result: The calculated specific rotation should fall within the range of -10 ± 2°.[1] A significant deviation may indicate chemical or enantiomeric impurity.

Protocol 2: Conceptual Radioligand Binding Assay

This protocol describes a representative method to evaluate the binding affinity of a final drug candidate (derived from the title compound) for the human GABA-B receptor.

-

Objective: To determine the inhibition constant (Ki) of a test compound at the GABA-B receptor.

-

Materials:

-

Cell membranes expressing recombinant human GABA-B receptors.

-

[³H]-CGP54626 (a high-affinity GABA-B antagonist radioligand).

-

Test compound (synthesized using the title building block).

-

Baclofen (as a positive control/non-labeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4).

-

96-well plates, scintillation vials, scintillation fluid.

-

Filtration apparatus, glass fiber filters.

-

Liquid scintillation counter.

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the receptor-expressing membranes, a fixed concentration of [³H]-CGP54626 (typically at its Kd value), and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled baclofen, e.g., 10 µM).

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination & Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

Applications in the Drug Discovery Pipeline

The strategic value of this compound lies in its role as a starting material, enabling the efficient synthesis of more complex and potent drug candidates.

Its applications span several research areas:

-

Pharmaceutical Development: It is a key intermediate for drugs targeting neurological disorders where GABAergic modulation is beneficial, such as anxiety, spasticity, and certain types of pain.[1][3]

-

Neurotransmitter Research: Derivatives are used as tool compounds to probe the structure and function of the GABA-B receptor and to study neurotransmitter systems.[3]

-

Peptidomimetic Scaffolds: Its β-amino acid nature makes it suitable for incorporation into peptide-based drugs to enhance their therapeutic profile.[2]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that imparts multiple desirable properties to a final drug molecule. Its defined stereochemistry ensures target specificity, while the trifluoromethylphenyl moiety confers enhanced metabolic stability and favorable pharmacokinetics. A thorough understanding of its basic properties, from its optical rotation to its conceptual role as a GABA-B receptor pharmacophore, is essential for medicinal chemists and researchers aiming to accelerate the development of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid. National Center for Biotechnology Information. [Link]

-

Chem-Impex. (R-3-Amino-3-(4-trifluoromethylphenyl)propionic acid. [Link]

-

ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. [Link]

-

PubChem. 3-Amino-3-(4-fluorophenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

OiPub. Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. [Link]

-

ElectronicsAndBooks. Enantioselective synthesis of b-amino acids. Part 11: Diastereoselective alkylation of chiral derivatives of b-aminopropionic ac. [Link]

-

PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. [Link]

-

TradeIndia. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai. [Link]

-

PMC - NIH. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. [Link]

-

iChemical. 3-Amino-3-(2-fluorophenyl)propanoic acid, CAS No. 151911-22-7. [Link]

-

Wikipedia. GABAB receptor. [Link]

-

NCBI Bookshelf - NIH. GABA Receptor. [Link]

-

Gene - NCBI. GABA-B-R3 metabotropic GABA-B receptor subtype 3 [Drosophila melanogaster (fruit fly)]. [Link]

-

Society for Developmental Biology. GABA-B-R1, GABA-B-R2 and GABA-B-3. [Link]

-

Wikipedia. GABA receptor. [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

ChemUniverse. Request A Quote. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | C10H10F3NO2 | CID 1482754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid | C10H10F3NO2 | CID 2766029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. GABAB receptor - Wikipedia [en.wikipedia.org]

- 10. GABA receptor - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

what is (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

An In-Depth Technical Guide to (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

Executive Summary

This compound is a non-proteinogenic, chiral β-amino acid that has emerged as a cornerstone building block in modern medicinal chemistry. Its structure, featuring a stereochemically defined amine on the β-carbon and a trifluoromethyl (CF3) group on the phenyl ring, imparts a unique combination of biological relevance and advantageous physicochemical properties. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications, with a focus on its role in the development of novel therapeutics, particularly for neurological disorders. We will explore the causality behind its molecular design, its potential as a GABAergic modulator, and provide field-proven experimental frameworks for its evaluation.

Molecular Profile and Physicochemical Properties

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[1][2] In this compound, the CF3 group serves as a bioisostere for other groups like chlorine or a methyl group but with profoundly different electronic effects.[1] Its high electronegativity and metabolic stability make it a powerful tool for optimizing a molecule's pharmacokinetic profile.[2][3]

The key physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [1][3] |

| Synonyms | (R)-3-(p-Trifluoromethylphenyl)-beta-alanine, H-D-β-Phe(4-CF3)-OH | [2] |

| CAS Number | 774178-39-1 | [1][3] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [1] |

| Molecular Weight | 233.19 g/mol | [1][4] |

| Appearance | White to off-white powder | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [5] |

| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg | [5] |

| PSA (Polar Surface Area) | 63.3 Ų | [1] |

| XLogP3 | 1.52 | [5] |

Enantioselective Synthesis: A Conceptual Framework

The biological activity of this compound is intrinsically linked to its (R)-stereochemistry, as biological targets like receptors and enzymes are chiral.[6] Therefore, achieving high enantiomeric purity is critical. While numerous methods exist for the asymmetric synthesis of β-amino acids, a common and effective strategy involves the asymmetric hydrogenation of a pro-chiral enamine or a related α,β-unsaturated acid precursor.[6][7]

Below is a conceptual workflow for the enantioselective synthesis, which serves as a robust starting point for laboratory-scale synthesis and process development.

Conceptual Synthetic Workflow Diagram

Caption: Conceptual workflow for the enantioselective synthesis.

Detailed Conceptual Protocol

Objective: To synthesize this compound with high enantiomeric excess (ee).

Pillar of Trustworthiness: This protocol is based on well-established methods for asymmetric hydrogenation, a Nobel Prize-winning technology.[6][7] The final product's purity and enantiomeric excess would be validated at each critical step using standard analytical techniques (NMR, HPLC, Chiral HPLC).

-

Step 1: Synthesis of the Pro-chiral Olefin Precursor.

-

Rationale: The Knoevenagel condensation is a reliable method for forming the C=C bond necessary for the subsequent asymmetric hydrogenation.

-

Procedure:

-

To a solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and a suitable malonic acid derivative (e.g., ethyl hydrogen malonate, 1.1 eq) in a solvent like pyridine, add a catalytic amount of piperidine.

-

Heat the reaction mixture under reflux with a Dean-Stark trap to remove water.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

After cooling, acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the resulting (E)-3-(4-(trifluoromethyl)phenyl)acrylic acid derivative by recrystallization or column chromatography.

-

-

-

Step 2: Catalytic Asymmetric Hydrogenation.

-

Rationale: This is the key chirality-inducing step. A chiral rhodium complex, for instance, creates a chiral environment for the delivery of hydrogen to one face of the double bond, preferentially forming one enantiomer.[6]

-

Procedure:

-

In a high-pressure reaction vessel, dissolve the unsaturated acid precursor (1.0 eq) in a degassed solvent (e.g., methanol).

-

Add a catalytic amount (e.g., 0.1-1 mol%) of a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., [((R)-trichickenfootphos)Rh(cod)]BF₄).[6]

-

Pressurize the vessel with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 psi).

-

Stir the reaction at room temperature until hydrogen uptake ceases.

-

Carefully vent the reactor and remove the solvent under reduced pressure. The crude product contains the N-protected or ester-protected (R)-β-amino acid.

-

-

-

Step 3: Deprotection.

-

Rationale: The final step removes any protecting groups from the amine and carboxylic acid functionalities to yield the target compound.

-

Procedure:

-

Dissolve the crude product from Step 2 in a suitable solvent system.

-

For an ester, perform hydrolysis using aqueous acid (e.g., 6N HCl) or base (e.g., LiOH) followed by neutralization.

-

If an N-protecting group is present (e.g., Boc, Cbz), use the appropriate deprotection conditions (e.g., TFA for Boc, hydrogenolysis for Cbz).

-

Isolate the final product, this compound, typically as a solid, which can be purified by recrystallization.

-

Confirm identity via ¹H NMR, ¹³C NMR, and Mass Spectrometry. Confirm enantiomeric purity via chiral HPLC.

-

-

Strategic Role in Drug Design and Medicinal Chemistry

The utility of this compound extends far beyond its basic structure. It serves as a high-value scaffold due to two key features: the trifluoromethylphenyl moiety and the β-amino acid backbone.

-

The Trifluoromethylphenyl Advantage: The CF3 group is a "pharmacokinetic powerhouse".[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This often increases a drug's half-life and bioavailability.[2][3]

-

Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of the phenyl ring, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier—a critical feature for drugs targeting the central nervous system (CNS).[1]

-

Enhanced Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the pKa of nearby functionalities and create favorable dipole or electrostatic interactions with the target protein, potentially increasing binding affinity and potency.[2]

-

-

The β-Amino Acid Backbone:

-

Peptidomimetic Scaffolds: When incorporated into peptide-based drugs, β-amino acids introduce conformational constraints. This can lock the peptide into a bioactive conformation and, critically, makes the peptide backbone resistant to degradation by proteases, overcoming a major hurdle in peptide drug development.[8]

-

GABA Analogue: As a derivative of γ-aminobutyric acid (GABA), it is structurally poised to interact with the GABAergic system.[7] This makes it a compound of interest for developing modulators of GABA receptors, which are implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity.[7][9]

-

Biological Context: A Potential GABA-B Receptor Modulator

Based on its structural similarity to known GABA-B receptor agonists like Baclofen (β-(4-chlorophenyl)-GABA), the primary molecular target for this compound and its derivatives is hypothesized to be the GABA-B receptor.[9][10]

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow, prolonged inhibitory signals in the CNS.[11][12]

GABA-B Receptor Signaling Pathway

Caption: Hypothesized signaling pathway upon GABA-B receptor activation.

Activation of the GABA-B receptor by an agonist leads to the dissociation of the Gαi/o and Gβγ subunits.[12] The Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cAMP levels.[12] The Gβγ subunit directly inhibits presynaptic Ca²⁺ channels (reducing neurotransmitter release) and activates postsynaptic inwardly rectifying K⁺ (GIRK) channels, leading to membrane hyperpolarization and a prolonged inhibitory signal.[11][12]

Application in Research: A Validated Experimental Protocol

To determine the affinity and functional activity of this compound at the GABA-B receptor, a competitive radioligand binding assay is a standard and robust method.

Workflow for GABA-B Receptor Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive GABA-B Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the GABA-B receptor.

Pillar of Expertise: This protocol is adapted from standard methodologies used in pharmacology and drug discovery for characterizing GPCR ligands.[13][14] It provides a direct measure of target engagement.

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue (cortex or cerebellum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation steps to isolate the crude membrane fraction (pellet).

-

Wash the membrane pellet multiple times with a binding assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.

-

Resuspend the final pellet in fresh binding buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C.

-

-

Binding Assay Setup:

-

Prepare serial dilutions of the test compound, this compound, in the binding buffer.

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + Radioligand + Buffer.

-

Non-specific Binding (NSB): Membrane preparation + Radioligand + a high concentration of a known GABA-B ligand (e.g., 100 µM GABA).

-

Test Compound: Membrane preparation + Radioligand + each concentration of the test compound.

-

-

The radioligand of choice is typically a high-affinity GABA-B antagonist, such as [³H]CGP54626, used at a concentration near its Kd (e.g., 2-4 nM).[13]

-

-

Incubation:

-

Initiate the binding reaction by adding the membrane preparation to the wells. The final assay volume is typically 100-200 µL.

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[13]

-

-

Termination and Separation:

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with bound radioligand.

-

Immediately wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in modern drug discovery. Its value lies not in its intrinsic biological activity alone, but in its capacity as a versatile and highly functionalized building block. The trifluoromethyl group provides a proven method for enhancing the drug-like properties of a lead compound, while the chiral β-amino acid backbone offers a route to improved metabolic stability and novel biological interactions, particularly within the GABAergic system.[2][8] For researchers in neuroscience and drug development, this compound represents a key starting point for the synthesis of next-generation therapeutics with potentially superior pharmacokinetic and pharmacodynamic profiles. Continued exploration of its incorporation into diverse molecular scaffolds is warranted and holds significant promise for addressing unmet medical needs in neurology and beyond.

References

-

Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

-

PubChem - NIH. (n.d.). This compound. [Link]

-

Organic Letters. (2010). Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids. PubMed. [Link]

-

Advances in Experimental Medicine and Biology. (1979). GABA receptor agonists: relationship between structure and biological activity in vivo and in vitro. PubMed. [Link]

-

ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

PDSP. (n.d.). GABA. [Link]

-

MDPI. (n.d.). The GABA B Receptor—Structure, Ligand Binding and Drug Development. [Link]

-

Washington University in St. Louis. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]

-

ACS Omega. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. [Link]

-

Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

-

Wikipedia. (n.d.). GABA analogue. [Link]

-

ResearchGate. (n.d.). Pharmacologically active β-amino acid derivatives. [Link]

-

PMC - NIH. (n.d.). GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. [Link]

-

ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Drug molecules consisting of b-aminoketone fragments. [Link]

-

ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

-

PMC - NIH. (n.d.). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of beta-trifluoromethyl alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01442K [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid: Structure, Properties, and Enantioselective Synthesis

Introduction: The Significance of a Fluorinated β-Amino Acid

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for enhancing pharmacological properties. The trifluoromethyl group (CF3), in particular, is prized for its ability to improve metabolic stability, increase lipophilicity, and modulate the electronic characteristics of a compound, often leading to enhanced binding affinity and bioavailability. When this powerful functional group is integrated into the scaffold of a chiral β-amino acid, the resulting molecule becomes a highly valuable building block for the synthesis of novel therapeutics.

This technical guide provides a comprehensive overview of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid, a non-proteinogenic β-amino acid of significant interest to researchers and professionals in drug development. Its defined stereochemistry at the β-carbon, coupled with the presence of a trifluoromethyl group on the phenyl ring, makes it an attractive component for the design of peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents.[1] This guide will delve into the structural and physicochemical properties of this compound and explore the key enantioselective strategies for its synthesis, providing both theoretical understanding and practical insights for the laboratory setting.

Molecular Structure and Physicochemical Properties

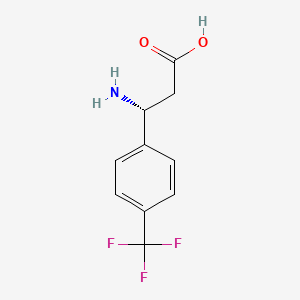

The structure of this compound is characterized by a propionic acid backbone with an amino group and a 4-trifluoromethylphenyl substituent at the C3 (β) position. The "(R)" designation specifies the absolute configuration at the chiral center, which is crucial for its interaction with biological targets.

Figure 1. Chemical Structure of this compound.

The physicochemical properties of this compound are summarized in the table below. Its zwitterionic nature, arising from the presence of both an acidic carboxylic acid and a basic amino group, influences its solubility, which is typically low in water at its isoelectric point but can be increased by adjusting the pH.[2]

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | [3] |

| CAS Number | 774178-39-1 | [3][4] |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [3][4] |

| Molecular Weight | 233.19 g/mol | [3][4] |

| Appearance | White to off-white powder | [4] |

| Melting Point | Not definitively reported; a related isomer melts at 174-178 °C.[3] | |

| Boiling Point | 315.9 ± 42.0 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in DMSO, slightly soluble in water.[3] | |

| Optical Rotation | [α]D²⁰ = -10 ± 2º (c=1 in 0.5N NaOH) | [4] |

| pKa | Not experimentally reported. |

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry. For this compound, several asymmetric strategies can be employed to control the stereochemistry at the β-position. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and the required enantiomeric purity. This section will discuss three prominent approaches: rhodium-catalyzed asymmetric hydrogenation, enzymatic kinetic resolution, and the use of chiral auxiliaries.

Rhodium-Catalyzed Asymmetric Hydrogenation

Principle: This powerful technique involves the hydrogenation of a prochiral enamine or a β-(acylamino)acrylate precursor in the presence of a chiral rhodium catalyst. The chiral ligand coordinated to the rhodium center directs the delivery of hydrogen to one face of the double bond, leading to the formation of one enantiomer in excess. The selection of the chiral phosphine ligand is critical for achieving high enantioselectivity.

Causality of Experimental Choices: The precursor, a β-aminoacrylate, can be synthesized from the corresponding β-ketoester, which is in turn derived from 4-trifluoromethylacetophenone. The choice of a rhodium catalyst, often with a chiral bisphosphine ligand like BINAP or a related structure, is based on its proven efficacy in the asymmetric hydrogenation of a wide range of substrates. The solvent and pressure are optimized to ensure good solubility of the substrate and catalyst, as well as efficient reaction kinetics.

Figure 2. Conceptual workflow for asymmetric hydrogenation.

Representative Experimental Protocol (Illustrative):

-

Synthesis of the β-Enamino Ester Precursor: 4-Trifluoromethylacetophenone is reacted with a dialkyl carbonate in the presence of a strong base (e.g., sodium hydride) to yield the corresponding β-ketoester. Subsequent reaction with ammonia or an ammonium salt provides the β-enamino ester.

-

Asymmetric Hydrogenation: In a high-pressure reactor, the β-enamino ester is dissolved in an appropriate solvent (e.g., methanol or ethanol). A catalytic amount of a chiral rhodium complex (e.g., [Rh(COD)₂(R)-BINAP]]BF₄) is added. The reactor is purged with hydrogen and pressurized to the desired level (e.g., 10-50 atm). The reaction is stirred at a controlled temperature until the consumption of hydrogen ceases.

-

Work-up and Isolation: The solvent is removed under reduced pressure. The resulting (R)-β-amino ester is purified by chromatography.

-

Hydrolysis: The purified ester is hydrolyzed using either acidic or basic conditions to afford the final product, this compound. The product is then isolated by crystallization or chromatography.

Enzymatic Kinetic Resolution

Principle: This method utilizes the stereoselectivity of enzymes, typically lipases or proteases, to differentiate between the two enantiomers of a racemic mixture. In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For β-amino acids, this often involves the enantioselective hydrolysis of a racemic ester derivative or the enantioselective acylation of a racemic amine.

Causality of Experimental Choices: Lipases, such as those from Candida antarctica or Pseudomonas cepacia, are frequently used due to their broad substrate tolerance and high enantioselectivity. The reaction is typically carried out in an organic solvent to prevent hydrolysis of the enzyme and to solubilize the substrate. The choice of acylating agent in an acylation reaction is crucial and can influence the reaction rate and enantioselectivity. The separation of the acylated product from the unreacted amine is usually straightforward due to their different chemical properties.

Figure 3. Workflow for enzymatic kinetic resolution via acylation.

Representative Experimental Protocol (Illustrative):

-

Synthesis of Racemic Ester: Racemic 3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is esterified, for example, by reacting with ethanol in the presence of a catalytic amount of acid (e.g., HCl or H₂SO₄).

-

Enzymatic Resolution: The racemic ester is dissolved in an organic solvent (e.g., tert-butyl methyl ether). An immobilized lipase (e.g., Novozym 435) and an acyl donor (e.g., ethyl acetate) are added. The suspension is shaken at a controlled temperature. The reaction progress is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Separation: The enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of the unreacted (R)-ester and the acylated (S)-ester is separated by column chromatography.

-

Hydrolysis: The isolated (R)-ester is then hydrolyzed under acidic or basic conditions to yield the target (R)-amino acid.

Chiral Auxiliary-Mediated Synthesis

Principle: This diastereoselective approach involves temporarily attaching a chiral auxiliary to a prochiral substrate. The chiral auxiliary directs a subsequent chemical transformation, such as an alkylation or a conjugate addition, to occur on a specific face of the molecule, thereby creating a new stereocenter with a predictable configuration. After the desired stereocenter is set, the chiral auxiliary is cleaved and can often be recovered for reuse. Evans oxazolidinones are a well-known class of chiral auxiliaries for this purpose.

Causality of Experimental Choices: The choice of the chiral auxiliary is paramount and is based on its ability to induce high diastereoselectivity. Evans auxiliaries, derived from readily available amino alcohols, are effective because they form a rigid chelated intermediate with a Lewis acid, which blocks one face of the enolate, allowing the electrophile to attack from the less hindered face. The reaction conditions, including the choice of base and Lewis acid, are critical for forming the correct enolate geometry and achieving high diastereoselectivity.

Figure 4. Conceptual workflow using a chiral auxiliary.

Representative Experimental Protocol (Illustrative):

-

Attachment of Chiral Auxiliary: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with acryloyl chloride to form the corresponding N-enoyl oxazolidinone.

-

Diastereoselective Conjugate Addition: A Gilman cuprate, prepared from 4-trifluoromethylphenyl bromide, is added to a solution of the N-enoyl oxazolidinone at low temperature. The chiral auxiliary directs the addition of the aryl group to one face of the double bond, leading to a high diastereomeric excess of the desired product.

-

Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis, for example, with lithium hydroxide and hydrogen peroxide, to yield this compound. The chiral auxiliary can be recovered from the reaction mixture.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery and development. Its synthesis in high enantiomeric purity is a key challenge that can be addressed through several robust and well-established methodologies. Asymmetric hydrogenation offers an efficient route from prochiral precursors, enzymatic resolution provides a classic and often highly selective method for separating enantiomers, and the use of chiral auxiliaries allows for predictable and controlled diastereoselective transformations. The choice of the optimal synthetic route will depend on the specific requirements of the research or development program. A thorough understanding of the principles and practical considerations of these synthetic strategies, as outlined in this guide, is essential for any scientist working with this important class of molecules.

References

-

MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1482754, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761731, (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2766029, 3-Amino-3-(4-Trifluoromethylphenyl)-Propionic Acid. Retrieved from [Link]

-

RSC Publishing. (2014). Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality. Chemical Science. Retrieved from [Link]

-

ResearchGate. (2023). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Retrieved from [Link]

-

ResearchGate. (2023). Enzymatic kinetic resolution of (±)-3a–e through a hydrolytic procedure. Retrieved from [Link]

-

Ti-Commercial. (n.d.). (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai. Retrieved from [Link]

-

YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

ResearchGate. (2023). Evans' original oxazolidinone auxiliary‐based asymmetric methodology. Retrieved from [Link]

-

IntechOpen. (2021). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Incorporation of Trifluoromethyl β-Amino Acids in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Trifluoromethyl Group and β-Amino Acids - A Synergy of Properties for Advanced Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced potency, selectivity, metabolic stability, and favorable pharmacokinetic profiles is a perpetual challenge. Medicinal chemists continuously seek out novel structural motifs and chemical modifications that can confer these desirable attributes. Among the most impactful strategies has been the incorporation of fluorine and, more specifically, the trifluoromethyl (CF₃) group. Concurrently, the use of non-natural amino acids, particularly β-amino acids, has opened new avenues for creating peptidomimetics and small molecules with unique structural and functional properties.

This technical guide delves into the confluence of these two powerful strategies: the use of trifluoromethyl β-amino acid derivatives in medicinal chemistry. We will explore the fundamental rationale behind this combination, from the profound electronic and steric effects of the CF₃ group to the unique conformational and proteolytic resistance offered by the β-amino acid scaffold. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks. We will move beyond a simple recitation of facts to an in-depth analysis of the causality behind experimental choices, offering field-proven insights to empower your own research endeavors.

The Physicochemical Impact of the Trifluoromethyl Group: More Than a Bulky Methyl

The trifluoromethyl group is often considered a "super methyl" group, but this moniker belies the nuanced and powerful effects it exerts on a molecule. Its influence extends far beyond simple steric bulk, fundamentally altering electronic properties, lipophilicity, and metabolic stability.[1]

Electronic Properties and pKa Modulation

The three fluorine atoms of the CF₃ group are highly electronegative, creating a strong electron-withdrawing inductive effect. When placed in proximity to an ionizable group, such as the amine of a β-amino acid, this effect can significantly lower its pKa. This increased acidity of the N-H bond can have profound implications for drug-receptor interactions, potentially altering hydrogen bonding capabilities and overall binding affinity.[1]

Lipophilicity and Permeability

While fluorine is the most electronegative element, the CF₃ group is surprisingly lipophilic, with a Hansch π value of +0.88.[1] This property can enhance a drug candidate's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets. However, the relationship between trifluorination and lipophilicity is not always straightforward and is highly dependent on the local chemical environment.[2]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This inherent strength makes the CF₃ group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This "metabolic shielding" can significantly increase a drug's half-life and reduce the formation of potentially toxic metabolites.[1]

A comparative table of the physicochemical properties of a generic β-amino acid and its trifluoromethylated analogue illustrates these key differences.

| Property | Generic β-Amino Acid (e.g., β-Alanine) | Trifluoromethyl β-Amino Acid (e.g., α-Trifluoromethyl-β-alanine) | Rationale for Change |

| pKa (amine) | ~10.2 | ~8.5 - 9.5 (Predicted) | Strong electron-withdrawing effect of the CF₃ group increases the acidity of the amine. |

| Lipophilicity (logP) | -1.1 (β-Alanine) | Higher | The CF₃ group is significantly more lipophilic than a proton. |

| Metabolic Stability | Susceptible to degradation | Highly resistant | The exceptional strength of the C-F bond prevents metabolic oxidation. |

Note: The pKa value for α-trifluoromethyl-β-alanine is predicted based on the known effects of the CF₃ group on amine basicity. Precise experimental values may vary depending on the specific isomer and conditions.

The β-Amino Acid Scaffold: A Gateway to Novel Chemical Space

β-amino acids, with their additional methylene unit in the backbone compared to their α-analogs, offer unique advantages in drug design.

-

Proteolytic Resistance: The altered backbone structure makes β-peptides and molecules containing β-amino acids poor substrates for proteases, which are highly specific for α-peptide bonds. This leads to significantly enhanced in vivo stability.[3]

-

Defined Secondary Structures: β-peptides are known to adopt stable, predictable secondary structures, such as helices and sheets, which can be designed to mimic the bioactive conformations of α-peptides or to present side chains in novel spatial arrangements.[4]

-

Conformational Constraint: The incorporation of β-amino acids can introduce conformational constraints into a molecule, reducing its flexibility and locking it into a bioactive conformation. This can lead to increased potency and selectivity.[5]

The synergy of combining the CF₃ group with the β-amino acid scaffold lies in the ability to fine-tune the physicochemical properties of a proteolytically stable and conformationally defined building block.

Synthetic Strategies for Accessing Trifluoromethyl β-Amino Acid Derivatives

The synthesis of enantiomerically pure trifluoromethyl β-amino acids presents a significant challenge due to the strong electron-withdrawing nature of the CF₃ group and the potential for side reactions. However, several effective strategies have been developed.

Asymmetric Synthesis via Chiral Auxiliaries and Catalysis

A common and powerful approach involves the diastereoselective or enantioselective addition of nucleophiles to chiral precursors containing a trifluoromethyl group.

Caption: Generalized workflow for the asymmetric synthesis of trifluoromethyl β-amino acid derivatives.

This protocol is adapted from a reported practical synthesis of chiral β-trifluoromethyl-β-amino acids.[6]

-

Preparation of the Chiral Michael Acceptor: The chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone is prepared from a suitable chiral auxiliary (e.g., an Evans auxiliary) and a trifluoromethylated building block.

-

Aza-Michael Addition:

-

To a solution of the chiral β-trifluoromethyl-α,β-unsaturated oxazolidinone (1.0 eq) in an aqueous medium at ambient temperature, add the desired aromatic amine (1.2 eq).

-

Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The resulting diastereomeric mixture of the β-amino acid derivative is purified by column chromatography on silica gel to separate the diastereomers.

-

The diastereomeric ratio (d.r.) can be determined by ¹H NMR or ¹⁹F NMR spectroscopy.

-

The absolute stereochemistry of the major diastereomer is typically confirmed by X-ray crystallography of a suitable derivative.

-

-

Cleavage of the Chiral Auxiliary:

-

The chiral auxiliary can be cleaved under standard conditions (e.g., hydrolysis with lithium hydroxide) to yield the desired enantiopure trifluoromethyl β-amino acid.

-

Causality Behind Experimental Choices:

-

Aqueous Medium: The use of water as a solvent can accelerate the reaction rate and improve diastereoselectivity through hydrophobic effects and hydrogen bonding.[6]

-

Chiral Auxiliary: The chiral oxazolidinone auxiliary effectively shields one face of the double bond, directing the incoming nucleophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter.

Synthesis from Trifluoromethylated Precursors

Another strategy involves the modification of readily available trifluoromethylated starting materials.

Caption: Synthetic pathway to trifluoromethyl β-amino alcohols via a Henry reaction.

This protocol is based on the synthesis of β-amino-α-trifluoromethyl alcohols, which are versatile precursors to the corresponding β-amino acids.[7]

-

Henry Reaction:

-

In a round-bottom flask, dissolve the trifluoromethyl ketone or aldehyde (1.0 eq) and a nitroalkane (e.g., nitromethane, 1.5 eq) in a suitable solvent.

-

Add a base (e.g., potassium carbonate) and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a weak acid and extract the product.

-

-

Reduction of the Nitro Group:

-

Dissolve the purified β-nitro-α-trifluoromethyl alcohol in a solvent like methanol or ethanol.

-

Add a reducing agent such as Raney nickel or perform catalytic hydrogenation with H₂ over a palladium catalyst.

-

After the reduction is complete, filter off the catalyst and concentrate the solution to obtain the β-amino-α-trifluoromethyl alcohol.

-

Causality Behind Experimental Choices:

-

Henry Reaction: The strong electron-withdrawing nature of the CF₃ group activates the adjacent carbonyl for nucleophilic attack by the nitronate anion, making this a favorable reaction.[7]

-

Reduction: Catalytic hydrogenation is often a clean and efficient method for reducing nitro groups to amines without affecting the trifluoromethyl group.[7]

Applications in Medicinal Chemistry: Case Studies and Structure-Activity Relationships

The unique properties of trifluoromethyl β-amino acids have led to their exploration in various therapeutic areas.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion.[8] Inhibitors of DPP-4 prolong the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes. β-amino acid derivatives have been investigated as DPP-4 inhibitors due to their ability to mimic the dipeptide substrate and their inherent proteolytic stability.

While specific SAR data for trifluoromethyl β-amino acid-based DPP-4 inhibitors is an emerging area, we can extrapolate from known DPP-4 inhibitor scaffolds. The introduction of a CF₃ group into the P1 or P2 positions of a β-amino acid-based inhibitor could potentially:

-

Enhance Lipophilicity: Improve binding to hydrophobic pockets in the active site.

-

Modulate pKa: Optimize electrostatic interactions with key residues like Glu205 and Glu206.

-

Increase Metabolic Stability: Prolong the duration of action of the inhibitor.

A hypothetical SAR table for a trifluoromethyl β-amino acid-based DPP-4 inhibitor is presented below, based on the known binding modes of gliptins.

| Derivative | R¹ Group | R² Group | DPP-4 IC₅₀ (nM) (Hypothetical) | Rationale |

| 1 | H | H | 500 | Parent β-amino acid scaffold shows baseline activity. |

| 2 | CF₃ | H | 150 | CF₃ at P1 enhances hydrophobic interactions. |

| 3 | H | CF₃ | 200 | CF₃ at P2 may improve binding in the S2 pocket. |

| 4 | CF₃ | Aromatic | 50 | Combination of CF₃ and an aromatic group for optimal S1 and S2 pocket filling. |

Conformational Control in β-Peptides

The incorporation of trifluoromethyl β-amino acids into β-peptides can have a significant impact on their secondary structure. The steric bulk and electronic properties of the CF₃ group can influence the torsional angles of the peptide backbone, favoring specific folded conformations. This is a powerful tool for designing β-peptides that mimic the secondary structures of biologically active α-peptides, such as β-turns or helical domains, which are often crucial for receptor recognition.[4][9]

The trifluoromethyl group can act as a conformational constraint, reducing the entropic penalty of folding and pre-organizing the peptide into its bioactive conformation.[5] This can lead to β-peptides with enhanced binding affinity and biological activity.

Future Perspectives and Conclusion

Trifluoromethyl β-amino acid derivatives represent a compelling class of building blocks for modern medicinal chemistry. Their unique combination of proteolytic stability, conformational control, and tunable physicochemical properties makes them highly attractive for the development of novel therapeutics.

Future research in this area will likely focus on:

-

Development of more efficient and scalable synthetic routes: Enabling broader access to a wider diversity of these building blocks.

-

In-depth conformational analysis: Utilizing advanced spectroscopic and computational methods to better understand the influence of the CF₃ group on β-peptide folding.

-

Systematic exploration in diverse therapeutic areas: Moving beyond DPP-4 to other enzyme targets and protein-protein interactions where the unique properties of these amino acids can be leveraged.

References

- I. V. Sery, et al. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry.

- D. J. Aitken, et al. (2025). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid.

- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.

- alpha-Trifluoromethyl-beta-alanine, 3-Amino-2-(trifluoromethyl)propionic acid. ChemBK.

- V. Corti, et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions.

- V. Corti, et al. (2021). Stereodivergent entry to β-branched β-trifluoromethyl α-amino acid derivatives by sequential catalytic asymmetric reactions. RSC Publishing.

- A facile process for the asymmetric synthesis of β-trifluoromethylated β-amino ketones via addition of ketone enol

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of Chiral β‐Trifluoromethyl‐β‐Amino Acid Derivatives in Aqueous Medium.

- Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.

- Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange.

- Bimodal use of chiral α-Trifluoromethylalanine in Aib Foldamers: study of the position impact towards the helical screw-sense preference. Wiley Online Library.

- Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic

- A new strategy for the synthesis of optically pure beta-fluoroalkyl beta-amino acid deriv

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed.

- 3,3,3-Trifluoroalanine. PubChem.

- Fluoro-beta-alanine. PubChem - NIH.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.

- On the flexibility of beta-peptides. PubMed.

- amino Esters: Synthesis of Enantiopure, Orthogonally Protected α-Fluoro-β3 -lysine.

- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- 4-(Trifluoromethyl)-L-phenylalanine. MedChemExpress.

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.

- Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University.

- Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. MDPI.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides.

- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.

- Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews (RSC Publishing).

- The Journal of Organic Chemistry Ahead of Print.

- Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides.

- Stereochemical Control of Peptide Folding. CORE.

- Drug Repurposing: Dipeptidyl Peptidase IV (DPP4) Inhibitors as Potential Agents to Treat SARS-CoV-2 (2019-nCoV) Infection. MDPI.

- Conformationally Constrained Histidines in the Design of Peptidomimetics: Str

- The Journal of Organic Chemistry.

- Drug Repurposing: Dipeptidyl Peptidase IV (DPP4) Inhibitors as Potential Agents to Treat SARS-CoV-2 (2019-nCoV) Infection.

- Conformational constraints: nonpeptide beta-turn mimics. PubMed.

- Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors.

- Biological Applications of β-amino acids and its derivatives.

- Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the flexibility of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Conformational constraints: nonpeptide beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of the Trifluoromethyl Group in Modern Drug Design

An In-depth Technical Guide:

Introduction: Beyond a Simple Bioisostere

The trifluoromethyl (CF3) group has become a cornerstone of modern medicinal chemistry, far transcending its initial consideration as a simple bioisosteric replacement for a methyl group. Its integration into drug candidates is a strategic decision, often imparting a constellation of beneficial properties that can dramatically enhance a molecule's pharmacokinetic and pharmacodynamic profile. This guide delves into the multifaceted role of the CF3 group, providing a technical exploration of its impact on metabolic stability, lipophilicity, binding affinity, and bioavailability, supported by mechanistic insights and practical considerations for drug development professionals.

The Physicochemical Impact of Trifluoromethylation

The unique properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms. This induces a strong electron-withdrawing effect, fundamentally altering the electronic and steric characteristics of the parent molecule.

Modulation of Lipophilicity (logP and logD)

A common misconception is that the CF3 group universally increases lipophilicity. While the replacement of a hydrogen atom with a CF3 group does increase the Hansch lipophilicity parameter (π), its impact is more nuanced than a simple substitution of a methyl group. The strong dipole moment of the C-F bonds can lead to complex interactions with solvent molecules.

| Group | π Value | Description |

| -H | 0.00 | Reference |

| -CH3 | 0.50 | Moderately lipophilic |

| -CF3 | 0.88 | Significantly more lipophilic than H, moderately more than CH3 |

| -Cl | 0.71 | Lipophilic |

Data compiled from authoritative sources on medicinal chemistry principles.

This increase in lipophilicity can enhance membrane permeability, a critical factor for oral bioavailability and CNS penetration. However, excessive lipophilicity can also lead to promiscuous binding to off-target proteins and increased metabolic turnover. Therefore, the strategic placement of a CF3 group is a careful balancing act.

Alteration of Acidity/Basicity (pKa)

The potent electron-withdrawing nature of the CF3 group significantly influences the pKa of nearby acidic or basic functional groups. For instance, placing a CF3 group on an aromatic ring adjacent to a carboxylic acid will increase its acidity (lower its pKa). Conversely, it will decrease the basicity (lower the pKa) of a nearby amine. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target engagement.

Enhancing Metabolic Stability: The "Metabolic Blockade" Strategy

One of the most powerful applications of the trifluoromethyl group is to enhance a drug's metabolic stability, thereby increasing its half-life and oral bioavailability.

Blocking Cytochrome P450 (CYP) Oxidation

Cytochrome P450 enzymes are a major family of drug-metabolizing enzymes. They often oxidize aliphatic and aromatic C-H bonds. By replacing a metabolically labile methyl group with a trifluoromethyl group, this pathway of oxidation is effectively blocked. The high strength of the C-F bond makes it resistant to enzymatic cleavage.

A classic example is the development of the non-steroidal anti-inflammatory drug (NSAID) Celecoxib. The replacement of a methyl group with a trifluoromethyl group on the pyrazole ring was a key step in improving its metabolic stability and overall pharmacokinetic profile.

Caption: Metabolic blockade by a trifluoromethyl group.

Optimizing Drug-Target Interactions

The introduction of a CF3 group can profoundly influence a drug's binding affinity and selectivity for its biological target.

Direct Binding Interactions

The CF3 group can participate in a range of non-covalent interactions within a protein's binding pocket, including:

-

Dipole-Dipole Interactions: The strong dipole moment of the CF3 group can engage with polar residues.

-

Orthogonal Multipolar Interactions: The CF3 group can interact favorably with aromatic rings through quadrupolar interactions.

-

Fluorine-Bonding: While still a topic of some debate, evidence suggests that the fluorine atoms can act as weak hydrogen bond acceptors.

Conformational Control

The steric bulk of the CF3 group can restrict the conformational freedom of a molecule. This can pre-organize the drug into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.

Caption: Conformational control by a trifluoromethyl group.

Experimental Protocols: Assessing the Impact of Trifluoromethylation

A critical aspect of drug design is the empirical validation of theoretical advantages. The following is a standardized protocol for assessing the metabolic stability of a trifluoromethylated compound compared to its non-fluorinated analog.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (Clint) of a compound in the presence of HLM.

Materials:

-

Test compounds (CF3-analog and non-CF3 analog)

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (for quenching and sample preparation)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in DMSO.

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the test compound. Pre-incubate at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the NADPH regenerating system to initiate the metabolic reaction.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Quenching:

-

Immediately add the aliquot to a tube containing cold ACN with an internal standard to stop the reaction and precipitate proteins.

-

-

Sample Processing:

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS method.

-

Plot the natural log of the percentage of remaining compound versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t1/2) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

-

Interpretation: A significantly longer t1/2 and lower Clint for the CF3-containing analog compared to its non-fluorinated counterpart would provide strong evidence for enhanced metabolic stability.

Conclusion and Future Perspectives

The trifluoromethyl group is a powerful tool in the medicinal chemist's armamentarium. Its strategic incorporation can lead to substantial improvements in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and target affinity. However, it is not a "magic bullet." The introduction of a CF3 group can also introduce liabilities, such as increased potential for hERG channel inhibition or unforeseen toxicities. Therefore, a deep understanding of its physicochemical properties and a commitment to rigorous experimental validation are paramount to harnessing its full potential in the design of next-generation therapeutics.

References

An In-Depth Technical Guide to the Mechanism of Action of (R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-3-(4-trifluoromethyl-phenyl)-propionic acid is a structural analog of β-phenyl-GABA derivatives, positioning it as a potent and selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. Its mechanism of action is centered on the activation of this class C G-protein coupled receptor (GPCR), which plays a pivotal role in mediating slow and sustained inhibitory neurotransmission throughout the central nervous system (CNS).[1][2] Activation of the GABAB receptor by this compound initiates a cascade of downstream signaling events, primarily through its coupling with Gi/o proteins. This leads to the modulation of key ion channels and effector enzymes, ultimately resulting in a reduction of neuronal excitability. This guide provides a comprehensive technical overview of its molecular interactions, the subsequent signaling pathways, and the validated experimental methodologies used to characterize its function.

The Primary Molecular Target: The GABAB Receptor

The GABAB receptor is the principal target for this compound. Understanding the structure and function of this receptor is fundamental to comprehending the compound's mechanism of action.

Structure and Function of the GABAB Receptor

The functional GABAB receptor is an obligate heterodimer, composed of two distinct subunits: GABAB1 and GABAB2.[3][4] Both subunits belong to the class C family of GPCRs, characterized by a large extracellular Venus Flytrap (VFT) domain, a seven-transmembrane (7TM) domain, and an intracellular C-terminal tail.[3]

-

GABAB1 Subunit: This subunit contains the orthosteric binding site for GABA and its agonists, including this compound, within its VFT domain.[5]

-

GABAB2 Subunit: This subunit is essential for trafficking the receptor to the cell surface and for coupling to intracellular G-proteins. The 7TM domain of GABAB2 houses the allosteric modulator binding site and interacts with the Gi/o protein.[3][5]

Upon agonist binding to the GABAB1 subunit, a conformational change is induced across the heterodimer, leading to the activation of the associated Gi/o protein on the intracellular side of the GABAB2 subunit.[5]

Canonical GABAB Receptor Signaling

Activation of the GABAB receptor by an agonist initiates a well-defined signaling cascade that is primarily inhibitory.[2][6] The activated Gi/o protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.

-

Presynaptic Inhibition: At presynaptic terminals, the Gβγ subunit directly inhibits voltage-gated Ca2+ channels (VGCCs), specifically N-type (Cav2.2) and P/Q-type (Cav2.1).[6] This reduction in calcium influx leads to a decrease in the release of neurotransmitters, including glutamate.[3][7]

-

Postsynaptic Inhibition: On postsynaptic membranes, the Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels.[5][6] The opening of these channels allows for the efflux of K+ ions, causing hyperpolarization of the neuronal membrane and generating a slow inhibitory postsynaptic potential (IPSP).[6]

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in the activity of protein kinase A (PKA).[6][8]

Caption: Canonical GABAB receptor signaling pathway.

Experimental Validation of the Mechanism of Action